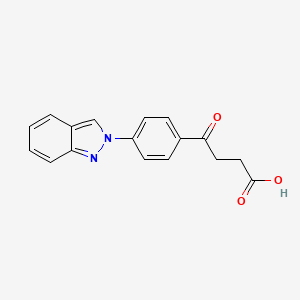
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid typically involves the formation of the indazole ring followed by the attachment of the benzenebutanoic acid moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the carbonyl group in the benzenebutanoic acid moiety can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Indazole N-oxides.
Reduction: Alcohol derivatives of benzenebutanoic acid.
Substitution: Substituted indazole and benzenebutanoic acid derivatives.
Applications De Recherche Scientifique
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid involves its interaction with various molecular targets. The indazole moiety can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in inflammatory and respiratory diseases . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-indazole: Known for its antimicrobial activity.
2-(2H-Indazol-2-yl)benzonitrile: Exhibits antiprotozoal activity.
2,3-Diphenyl-2H-indazole: Shows growth inhibition against Candida species.
Uniqueness
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is unique due to its combination of the indazole ring with the benzenebutanoic acid moiety, which may enhance its biological activity and therapeutic potential compared to other indazole derivatives.
Propriétés
Numéro CAS |
81265-59-0 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
4-(4-indazol-2-ylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16(9-10-17(21)22)12-5-7-14(8-6-12)19-11-13-3-1-2-4-15(13)18-19/h1-8,11H,9-10H2,(H,21,22) |
Clé InChI |
QFQYOGZRSSOJCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


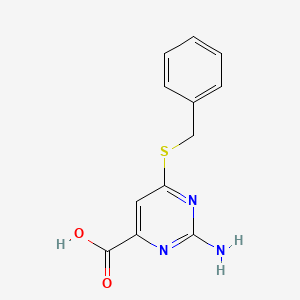

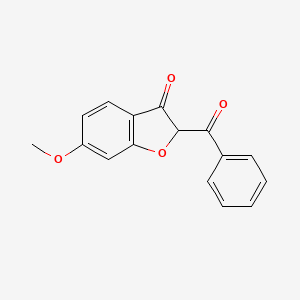

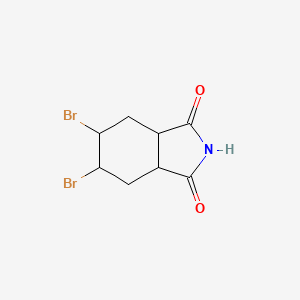
![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

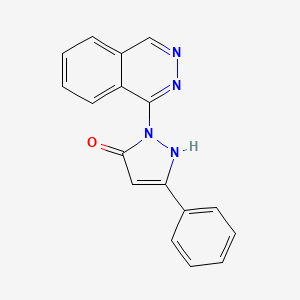
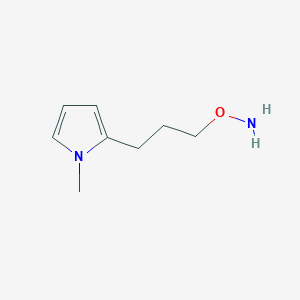
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
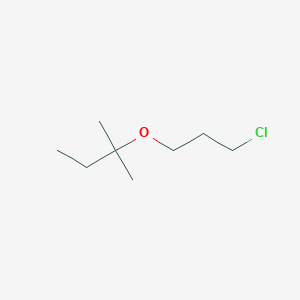
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
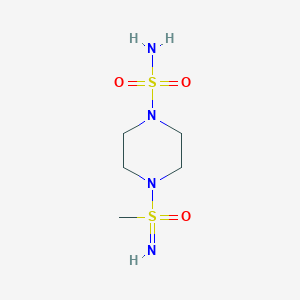
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
